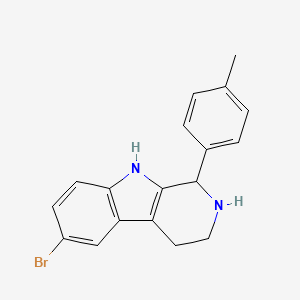![molecular formula C4H12N2Si B14233142 Diazene, [(trimethylsilyl)methyl]- CAS No. 502143-75-1](/img/structure/B14233142.png)
Diazene, [(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, [(trimethylsilyl)methyl]- is an organic compound characterized by the presence of a diazene group (N=N) bonded to a [(trimethylsilyl)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, [(trimethylsilyl)methyl]- typically involves the reaction of diazene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
N2H2+(CH3)3SiCl→(CH3)3SiCH2N2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining an inert atmosphere and using appropriate bases and solvents would apply on a larger scale.
Types of Reactions:
Oxidation: Diazene, [(trimethylsilyl)methyl]- can undergo oxidation reactions, typically forming nitrogen gas and other by-products.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen gas and silane derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Diazene, [(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Diazene, [(trimethylsilyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of the diazene group. The compound can act as a source of nitrogen in reactions, facilitating the formation of nitrogen-containing products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Diimide (HN=NH): A simpler diazene compound with similar reactivity but lacking the trimethylsilyl group.
Azobenzene (C6H5N=NC6H5): An organic diazene with aromatic groups, used in dye and material science.
Tetrazene (N4H4): A compound with four nitrogen atoms, exhibiting different reactivity and applications.
Uniqueness: Diazene, [(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to simpler diazenes.
Propiedades
Número CAS |
502143-75-1 |
|---|---|
Fórmula molecular |
C4H12N2Si |
Peso molecular |
116.24 g/mol |
Nombre IUPAC |
trimethylsilylmethyldiazene |
InChI |
InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3 |
Clave InChI |
HQDLENOXQUPQPH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)



![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)


